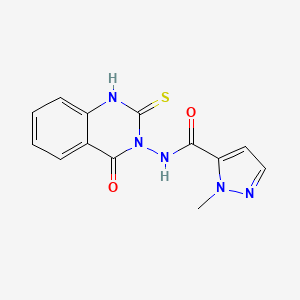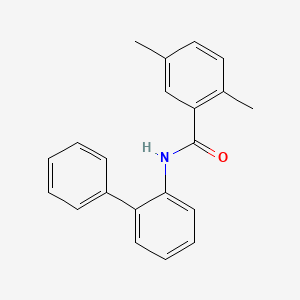
N-2-biphenylyl-2,5-dimethylbenzamide
描述
N-2-biphenylyl-2,5-dimethylbenzamide, commonly known as BPDM, is a chemical compound that has been widely used in scientific research due to its unique properties. BPDM is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the family of amide derivatives. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. BPDM is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that cause inflammation and pain.
作用机制
BPDM exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins that cause inflammation and pain. BPDM selectively inhibits the activity of COX-2 enzymes, which are upregulated in response to inflammation and are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 activity, BPDM reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
BPDM has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. BPDM has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, BPDM has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
BPDM has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. BPDM is also highly selective for COX-2 enzymes, making it a useful tool for studying the role of COX-2 in various biological processes. However, BPDM has some limitations as well. It has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, BPDM has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on BPDM. One area of interest is the development of new derivatives of BPDM that may have improved pharmacological properties. For example, researchers could explore modifications to the BPDM molecule that could increase its solubility or extend its half-life. Another area of interest is the use of BPDM in combination with other drugs or therapies for the treatment of various diseases. For example, BPDM could be combined with other anti-inflammatory drugs or chemotherapeutic agents to enhance their effectiveness. Finally, researchers could explore the potential use of BPDM in the treatment of other diseases beyond those currently being studied, such as autoimmune diseases or chronic pain conditions.
科学研究应用
BPDM has been extensively studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and Alzheimer's disease. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammatory diseases. BPDM has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
2,5-dimethyl-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-15-12-13-16(2)19(14-15)21(23)22-20-11-7-6-10-18(20)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLXZBJGVIPSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-phenylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4843431.png)
![4-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4843435.png)
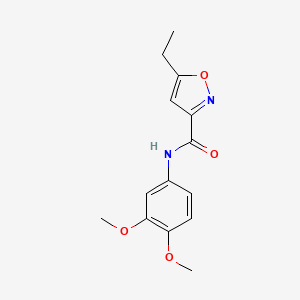
![N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4843456.png)
![N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4843461.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[3-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4843470.png)
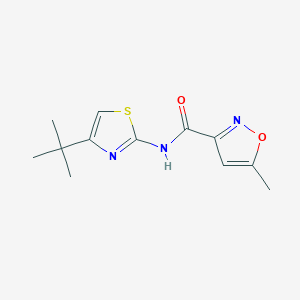
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4843482.png)
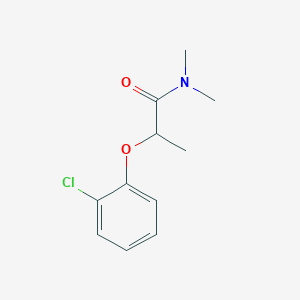
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4843496.png)
![ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate](/img/structure/B4843499.png)
![N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4843509.png)
![2-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4843510.png)
